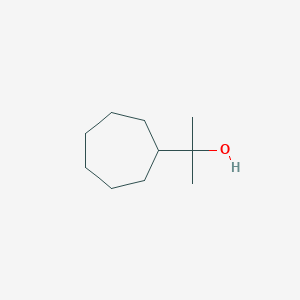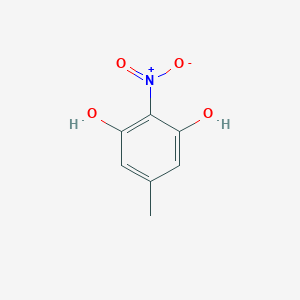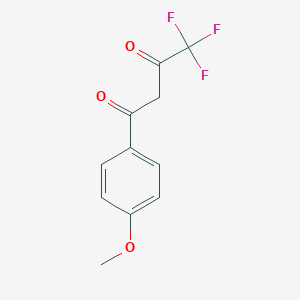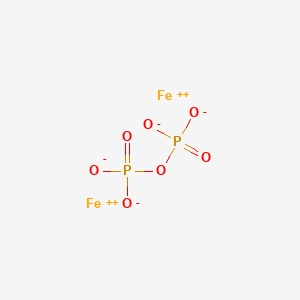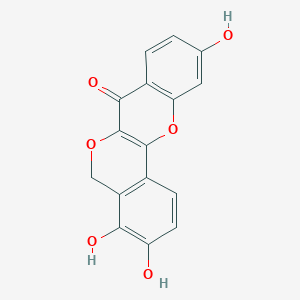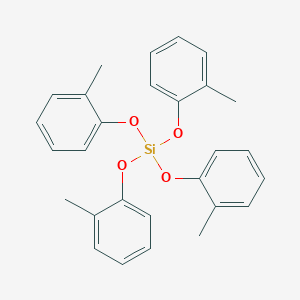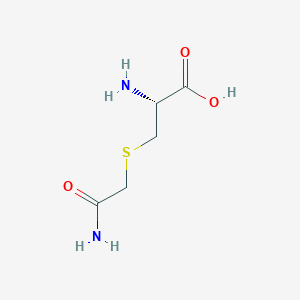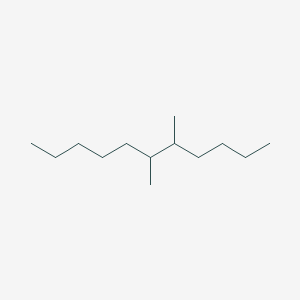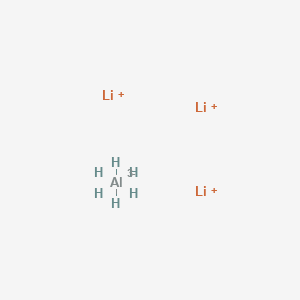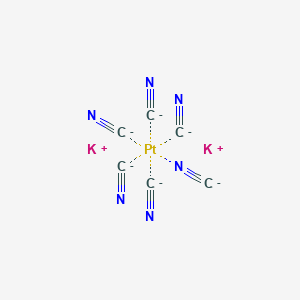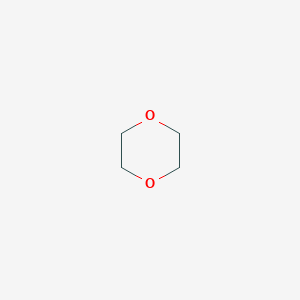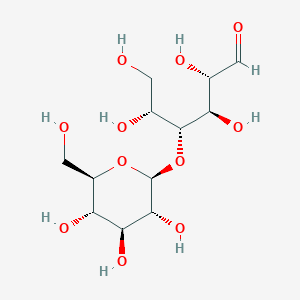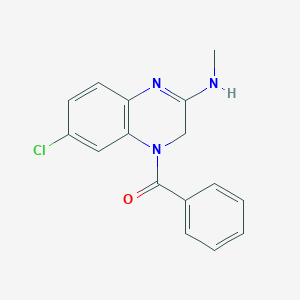
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline (BMQ) is a synthetic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in the field of neuroscience. BMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. The purpose of
作用機序
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. As a result, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline blocks the influx of calcium ions into the cell, which is necessary for the induction of LTP and other physiological processes.
生化学的および生理学的効果
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP in the hippocampus, which is believed to underlie learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been shown to block the development of kindling, a process that is believed to underlie the development of epilepsy. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have neuroprotective effects in various animal models of neurological disorders.
実験室実験の利点と制限
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of this receptor in various physiological processes. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a long half-life, which allows for sustained NMDA receptor blockade. However, there are also limitations to the use of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline in lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for the study of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline. One potential area of research is the development of more potent and selective NMDA receptor antagonists. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used as a tool to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used in the development of novel therapeutics for these disorders, either as a standalone treatment or in combination with other drugs.
合成法
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-3-methylquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by chlorination with thionyl chloride to introduce the chlorine atom. The final step involves the reaction of the chlorinated product with methylamine to introduce the methylamino group.
科学的研究の応用
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been widely studied for its potential applications in neuroscience research. It has been used as a tool to study the role of NMDA receptors in synaptic plasticity and learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to block the induction of long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been used to study the effects of NMDA receptor blockade on various physiological processes, such as pain perception, seizure activity, and neuroprotection.
特性
CAS番号 |
17953-25-2 |
|---|---|
製品名 |
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC名 |
(7-chloro-3-methylimino-2,4-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14ClN3O/c1-18-15-10-20(16(21)11-5-3-2-4-6-11)14-9-12(17)7-8-13(14)19-15/h2-9H,10H2,1H3,(H,18,19) |
InChIキー |
KAPRPZQROKADKP-UHFFFAOYSA-N |
異性体SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
SMILES |
CN=C1CN(C2=C(N1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
正規SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
同義語 |
1-benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



